4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
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Description
4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.21476104 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the GPR119 receptor . GPR119 is a G protein-coupled receptor (GPCR) with homology to cannabinoid receptors . It plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity .
Mode of Action
The compound acts as an agonist of the GPR119 receptor . It binds to the receptor and triggers a cellular response. This compound has shown high potent agonistic activity against HEK293T cells over-expressing human GPR119 .
Biochemical Pathways
Upon activation of the GPR119 receptor, the compound improves glucose tolerance in a dose-dependent manner and promotes insulin secretion . This suggests that it may be involved in the insulin signaling pathway and glucose metabolism.
Result of Action
The activation of the GPR119 receptor by this compound leads to improved glucose tolerance and increased insulin secretion . In a DIO mice model, it also ameliorated the obese-related symptoms by decreasing the body weights without markedly changing food intake, normalized some serum biomarkers, such as ALT, AST, ALP, GLU, CHOL, HDL, and LDL, and exerted therapeutic activity on fat deposition in liver tissue .
Properties
IUPAC Name |
4-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-21-20-25(29-14-6-3-7-15-29)28-26(27-21)30-16-18-31(19-17-30)35(32,33)24-12-10-23(11-13-24)34-22-8-4-2-5-9-22/h2,4-5,8-13,20H,3,6-7,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZALZYRRMBUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.